molecular formula C₁₇H₁₆D₆ClNO B1147562 Diphenhydramine-d6 Hydrochloride CAS No. 1189986-72-8

Diphenhydramine-d6 Hydrochloride

Cat. No. B1147562
Key on ui cas rn: 1189986-72-8
M. Wt: 297.85
InChI Key:
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Patent
US07709014B2

Procedure details

Another typical combination composition was formulated as follows. Diphenhydramine hydrochloride 58 g (0.2 mole) was dissolved in water 100 ml, and 5N NaOH 40 ml (0.2 mole) was added slowly with stirring. Diphenhydramine free base was formed as oily white precipitates. Without isolation of the free base, N-acetyl-L-proline 48 g (0.3 mole) and N-acetyl-D-glucosamine 44 g (0.2 mole) were added with stirring into the oily mixture, and the mixture became a clear solution. Propylene glycol 100 ml and water 50 ml were added to make total volume 400 ml (444 g). This formulation contained diphenhydramine 14.5%, N-acetyl-L-proline 12% and N-acetyl-D-glucosamine 11% in a propylene glycol/water solution. The above formulation 22 g and tribenzyl citrate 10 g were mixed with hydrophilic ointment or oil-in-water cream 68 g. The composition thus prepared had pH 3.8 and contained 10% tri-benzyl citrate, 3% diphenhydramine, 2.6% N-acetyl-L-proline and 2.4% N-acetyl-D-glucosamine in a water-washable cream.
Quantity
58 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH2:4][CH2:5][O:6][CH:7]([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)[CH3:3].Cl.[OH-].[Na+]>O>[CH3:3][N:2]([CH2:4][CH2:5][O:6][CH:7]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)[CH3:1] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
58 g
Type
reactant
Smiles
CN(C)CCOC(C=1C=CC=CC1)C=2C=CC=CC2.Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C)CCOC(C=1C=CC=CC1)C=2C=CC=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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